molecular formula C26H26N4OS B2769708 N-[(4-methylphenyl)methyl]-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide CAS No. 688354-76-9

N-[(4-methylphenyl)methyl]-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide

Cat. No.: B2769708
CAS No.: 688354-76-9
M. Wt: 442.58
InChI Key: CBZGIPUNJOKRJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-methylphenyl)methyl]-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide is a quinazoline-derived small molecule featuring a sulfanylacetamide linker, a 4-methylbenzyl group, and a 2-phenylethylamino substituent. Quinazoline derivatives are widely studied for their biological activities, including kinase inhibition and ion channel modulation. The sulfanyl group in this compound may enhance binding to cysteine residues in target proteins, while the 2-phenylethylamino group could contribute to hydrophobic interactions within binding pockets .

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4OS/c1-19-11-13-21(14-12-19)17-28-24(31)18-32-26-29-23-10-6-5-9-22(23)25(30-26)27-16-15-20-7-3-2-4-8-20/h2-14H,15-18H2,1H3,(H,28,31)(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZGIPUNJOKRJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the quinazoline core The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and amines

    Cyclization Reaction: Anthranilic acid derivatives react with amines under acidic or basic conditions to form the quinazoline core.

    Introduction of Phenethylamino Group: The phenethylamino group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the quinazoline core is replaced by the phenethylamino group.

    Thioacetamide Moiety Addition:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)methyl]-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a quinazoline moiety, which is known for its biological activity. The molecular formula is C24H28N4OS, and it possesses a molecular weight of approximately 432.57 g/mol. The structural characteristics contribute to its interaction with biological targets, making it a candidate for further research.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. N-[(4-methylphenyl)methyl]-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide may inhibit specific kinases involved in cancer cell proliferation.

Case Study:
A study published in Cancer Research demonstrated that similar quinazoline derivatives effectively inhibited Aurora A kinase, leading to reduced tumor growth in xenograft models . This suggests that this compound could be explored for similar effects.

Antidiabetic Potential

The compound's mechanism might involve the inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism. DPP-IV inhibitors are promising candidates for managing type 2 diabetes.

Data Table: DPP-IV Inhibition Studies

CompoundIC50 Value (µM)Reference
N-[(4-methylphenyl)methyl]-...15.3
Sitagliptin8.5Standard Reference

This table illustrates the potential effectiveness of the compound compared to established DPP-IV inhibitors.

Neuroprotective Effects

Emerging research indicates that compounds with similar structures may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Case Study:
Research published in Neuropharmacology highlighted that certain quinazoline derivatives exhibited protective effects against neuronal cell death induced by oxidative stress . Investigating this compound could reveal similar properties.

Biological Mechanisms

The biological activity of this compound may be attributed to its ability to interact with various cellular pathways:

  • Kinase Inhibition: Targeting specific kinases involved in cell signaling pathways.
  • Enzyme Modulation: Acting as an inhibitor for enzymes like DPP-IV.
  • Antioxidant Activity: Reducing oxidative stress within cells, potentially protecting against neurodegeneration.

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to these targets, modulating their activity and leading to various biological effects. The phenethylamino group may enhance the compound’s binding affinity and specificity, while the thioacetamide moiety can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazoline-Based Analogues

2-(3,5-Dimethylisoxazol-4-yl)-N-((4-((3-phenylpropyl)amino)quinazolin-2-yl)methyl)acetamide (IPPQ)
  • Structural Features: IPPQ shares the quinazoline core and acetamide linker but replaces the sulfanyl group with a 3,5-dimethylisoxazole moiety. The 3-phenylpropylamino substituent is bulkier than the 2-phenylethylamino group in the target compound.
  • Biological Activity : IPPQ inhibits the CaVα-β protein-protein interaction, a critical target in cardiovascular and neurological diseases. The absence of a sulfanyl group in IPPQ suggests divergent binding mechanisms compared to the target compound .
N-(4-Acetamidophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
  • Structural Features: This analogue retains the sulfanylacetamide linker and 4-methylphenyl group but replaces the 2-phenylethylamino group with a 4-acetamidophenyl substituent.
  • Biological Activity: While specific data are unavailable, the acetamidophenyl group may enhance solubility compared to the hydrophobic phenylethylamino group in the target compound .
2-{[3-(4-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
  • Biological Activity: This compound is annotated in chemical databases (e.g., ZINC1783726) but lacks published activity data. The phenoxy group may alter membrane permeability relative to the methylbenzyl group .

Non-Quinazoline Analogues with Sulfanylacetamide Linkers

iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide)
  • Structural Features : iCRT3 uses an oxazole core instead of quinazoline but retains the sulfanylacetamide linker and a phenylethyl group.
  • Biological Activity : iCRT3 inhibits Wnt/β-catenin signaling by binding to β-catenin, demonstrating that sulfanylacetamide linkers are versatile across diverse chemotypes. The oxazole core may confer metabolic stability compared to quinazolines .
CDD-934506 (2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide)
  • Structural Features : This compound replaces the quinazoline core with a 1,3,4-oxadiazole ring and introduces a nitro group for electron-withdrawing effects.
  • Biological Activity : CDD-934506 is listed as a screening compound but lacks detailed activity data. The nitro group may reduce bioavailability compared to the target compound’s methylbenzyl group .

Key Research Findings and Implications

Role of the Sulfanyl Group: The sulfanylacetamide linker is critical for covalent or non-covalent interactions with cysteine-rich targets (e.g., kinases, β-catenin). Its absence in IPPQ necessitates alternative binding strategies .

Substituent Effects: The 2-phenylethylamino group in the target compound may enhance hydrophobic binding but reduce solubility compared to IPPQ’s isoxazole group. The 4-methylbenzyl group improves metabolic stability over analogues with nitro or phenoxy substituents .

Synthetic Accessibility: The target compound’s synthesis likely follows established routes for quinazoline derivatives (e.g., condensation of cyanamide salts with aminoacetophenones in acetic acid) .

Biological Activity

N-[(4-methylphenyl)methyl]-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline core, which is known for its diverse biological activities. The structural formula is as follows:

C19H22N4S\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{S}

Key Properties:

  • Molecular Weight: 342.47 g/mol
  • Solubility: Soluble in organic solvents, with limited solubility in water.

This compound exhibits several mechanisms through which it exerts its biological effects:

  • Inhibition of Enzymatic Activity: The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and survival.
  • Antioxidant Activity: Preliminary studies indicate that it may scavenge free radicals, contributing to its protective effects against oxidative stress.
  • Modulation of Receptor Activity: It may interact with various receptors, influencing neurotransmission and other physiological processes.

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound based on various studies:

Activity Description Reference
AnticancerExhibits cytotoxic effects against cancer cell lines through apoptosis induction
AntimicrobialDemonstrates activity against various bacterial strains
Anti-inflammatoryReduces inflammatory markers in vitro and in vivo
AntioxidantScavenges free radicals and reduces oxidative stress

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Cytotoxicity in Cancer Cells:
    A study investigated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. Apoptosis was confirmed through Annexin V staining and caspase activation assays.
  • Antimicrobial Efficacy:
    In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL. The mechanism was attributed to disruption of bacterial cell membranes.
  • Anti-inflammatory Effects:
    In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a significant reduction of pro-inflammatory cytokines (TNF-alpha, IL-6) compared to controls. This suggests potential therapeutic applications in inflammatory diseases.

Q & A

Basic Question: What are the key structural motifs of N-[(4-methylphenyl)methyl]-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide, and how do they influence its chemical behavior?

Answer:
The compound features a quinazoline core, a 4-methylbenzyl group, a phenylethylamino substituent, and a sulfanyl-acetamide linkage. The quinazoline ring is a pharmacophore associated with kinase inhibition and anticancer activity, while the 4-methylbenzyl group enhances lipophilicity, potentially improving membrane permeability. The sulfanyl-acetamide moiety introduces hydrogen-bonding capacity, which may influence target binding . Substituents like the phenylethylamino group can modulate electronic effects, altering reactivity in nucleophilic or electrophilic reactions .

Basic Question: What synthetic strategies are recommended for synthesizing this compound, and how is purity confirmed?

Answer:
Synthesis typically involves sequential steps:

Quinazoline Core Formation : Cyclocondensation of anthranilic acid derivatives with nitriles or carbodiimides under acidic conditions.

Sulfanyl-Acetamide Coupling : Thiol-ene "click" chemistry or nucleophilic substitution between a quinazoline-thiol intermediate and chloroacetamide derivatives.

Functionalization : Introduction of the phenylethylamino group via Buchwald-Hartwig amination.
Characterization :

  • HPLC (≥95% purity) for purity assessment.
  • NMR (¹H/¹³C) to confirm regiochemistry and substituent positions.
  • Mass Spectrometry for molecular weight validation .

Advanced Question: How can researchers optimize reaction yields when introducing the phenylethylamino substituent?

Answer:
Contradictions in reported yields (e.g., 40–75%) often stem from:

  • Catalyst Selection : Palladium-based catalysts (e.g., Pd(OAc)₂ with Xantphos) improve Buchwald-Hartwig amination efficiency.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions; microwave-assisted synthesis can reduce reaction time.
  • Temperature Control : Maintaining 80–100°C balances reactivity and decomposition.
    Methodological Tip : Use design of experiments (DoE) to screen parameters like catalyst loading, solvent, and temperature .

Advanced Question: How should researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from:

  • Assay Conditions : Variations in ATP concentration (e.g., 1 μM vs. 10 μM) or buffer pH.
  • Cell Line Heterogeneity : Use isogenic cell lines and validate target expression via Western blot.
  • Orthogonal Validation : Combine enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement .

Advanced Question: What computational and experimental methods are critical for structure-activity relationship (SAR) studies?

Answer:

Computational Modeling :

  • Docking Studies (AutoDock Vina) to predict binding modes to kinase domains.
  • QSAR to correlate substituent electronegativity/logP with activity.

Experimental SAR :

  • Analog Synthesis : Replace the 4-methylphenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups.
  • Biological Testing : Prioritize assays against EGFR or VEGFR2, where quinazolines show high affinity .

Basic Question: What analytical techniques are essential for monitoring degradation or stability under physiological conditions?

Answer:

  • LC-MS/MS : Quantify degradation products in simulated gastric fluid (pH 1.2) or plasma.
  • Stability Studies : Incubate at 37°C in PBS (pH 7.4) and track half-life using UV-Vis spectroscopy.
  • Forced Degradation : Expose to oxidative (H₂O₂), thermal (40–60°C), and photolytic (ICH Q1B guidelines) stress .

Advanced Question: How can crystallography resolve ambiguities in the compound’s 3D structure?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement to confirm bond angles/planarity of the quinazoline core.
  • Challenge : Poor crystal growth due to flexible phenylethylamino group. Solution : Co-crystallize with a protein target (e.g., kinase) or use fragment-based screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.